molecular formula C13H6BF9S B14017692 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate

2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate

Cat. No.: B14017692
M. Wt: 376.05 g/mol
InChI Key: OBTFBTMRNFSIFQ-UHFFFAOYSA-N
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Description

2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate is a powerful electrophilic trifluoromethylating agent. This compound is known for its high thermal stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves a one-pot method. This method starts with 3,3’-difluorobiphenyl, which undergoes a series of reactions including trifluoromethylation and subsequent treatment with triflic anhydride . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption. The use of recyclable reagents and solvents further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate primarily undergoes electrophilic trifluoromethylation reactions. It reacts with various nucleophilic substrates such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines .

Common Reagents and Conditions: Common reagents used in these reactions include triflic anhydride, trifluoromethanesulfonic acid, and trifluoroacetic anhydride. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .

Major Products: The major products formed from these reactions are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate offers higher thermal stability and reactivity. The presence of fluorine atoms at specific positions on the dibenzothiophenium ring enhances its electrophilicity, making it a more efficient reagent for trifluoromethylation reactions .

Properties

Molecular Formula

C13H6BF9S

Molecular Weight

376.05 g/mol

IUPAC Name

2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate

InChI

InChI=1S/C13H6F5S.BF4/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)5/h1-6H;/q+1;-1

InChI Key

OBTFBTMRNFSIFQ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F

Origin of Product

United States

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